Product packaging for 3-Iodoimidazo[1,2-a]pyridin-7-ol(Cat. No.:)

3-Iodoimidazo[1,2-a]pyridin-7-ol

Cat. No.: B13665400
M. Wt: 260.03 g/mol
InChI Key: JEBLEKJNSJGNHT-UHFFFAOYSA-N
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Description

3-Iodoimidazo[1,2-a]pyridin-7-ol is a versatile chemical building block designed for advanced organic synthesis and medicinal chemistry research. The imidazo[1,2-a]pyridine core is a privileged scaffold in pharmaceutical development, featured in several bioactive molecules and approved drugs . This specific compound possesses two highly functionalizable sites: the iodine atom at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and aminocarbonylation reactions, enabling the introduction of diverse carbon and nitrogen-based substituents . Concurrently, the hydroxyl group at the 7-position offers a secondary site for further functionalization, allowing researchers to fine-tune the molecule's properties. Derivatives of imidazo[1,2-a]pyridine are extensively investigated for their biological activities. Recent studies highlight their potential as inhibitors of key biological targets, such as Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), which is a central regulator of inflammatory responses driven by NOD1 and NOD2 pattern recognition receptors . Targeting this pathway holds significant promise for treating autoimmune and chronic inflammatory diseases. Furthermore, 3-aminoimidazo[1,2-a]pyridine analogs have demonstrated potent and selective cytotoxicity against various human cancer cell lines, including colon (HT-29) and melanoma (B16F10), marking them as promising candidates for the development of novel anticancer agents . This compound is intended for use in research laboratories only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for ensuring safe handling and compliance with all applicable institutional and regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2O B13665400 3-Iodoimidazo[1,2-a]pyridin-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-imidazo[1,2-a]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBLEKJNSJGNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC1=O)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies for 3 Iodoimidazo 1,2 a Pyridin 7 Ol

Reactivity of the Aryl Iodide Moiety at C3

The carbon-iodine bond at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring is a key site for functionalization. Due to the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds, it readily participates in oxidative addition in metal-catalyzed coupling reactions. nih.gov This reactivity is central to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for creating C-C bonds. wikipedia.orglibretexts.org These reactions typically involve an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds. wikipedia.org For 3-iodoimidazo[1,2-a]pyridines, this reaction provides an efficient route to 3-arylimidazo[1,2-a]pyridines. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. researchgate.netnih.gov For instance, studies on 2-substituted-3-iodoimidazo[1,2-a]pyridines have shown that using strong bases like sodium hydroxide (B78521) or barium hydroxide in solvents such as DME or THF with a Pd(PPh₃)₄ catalyst can lead to optimized yields and shorter reaction times. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes. The reaction is typically carried out under mild conditions, which allows for its application in the synthesis of complex molecules. wikipedia.org For 3-iodoimidazo[1,2-a]pyridin-7-ol, Sonogashira coupling would introduce an alkynyl substituent at the C3 position, a valuable functional group for further transformations.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful method for the vinylation of aryl halides. wikipedia.orgbeilstein-journals.org The functionalization of bromo- and iodo-substituted imidazo[1,2-a]pyridines using the Heck reaction has been demonstrated, although challenges such as dehalogenation can occur, particularly with bromo derivatives. beilstein-journals.orgnih.gov The use of microwave assistance has been shown to be effective in promoting the Heck reaction for functionalizing complex imidazo[1,2-a]pyridine derivatives. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Iodo-Substituted Imidazo[1,2-a]pyridines

Reaction Type Catalyst/Ligand Base Solvent Substrate Product Yield (%) Reference
Suzuki-Miyaura Pd(PPh₃)₄ Na₂CO₃, Ba(OH)₂, or NaOH DME or THF 2-substituted-3-iodoimidazo[1,2-a]pyridines 3-aryl-2-substituted-imidazo[1,2-a]pyridines Optimized yields researchgate.netnih.gov
Suzuki-Miyaura Pd(OAc)₂/SPhos or XPhos K₃PO₄ Dioxane/H₂O 3-chloroindazole 3-arylindazole High yields nih.gov
Sonogashira Pd catalyst, Cu(I) cocatalyst Amine base Not specified Aryl or vinyl halide Aryl or vinyl alkyne General reaction wikipedia.orgorganic-chemistry.orglibretexts.org
Heck Pd(OAc)₂/P(o-tol)₃ Not specified Not specified 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (E)-benzyl 3-(6-aminopyridin-3-yl)acrylate 86 nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals. rsc.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The application of Buchwald-Hartwig amination to this compound would allow for the introduction of a wide variety of amino groups at the C3 position, significantly expanding the accessible chemical space for drug discovery. nih.govresearchgate.net

Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of aryl halides. nih.govyoutube.comnih.govrsc.org In these reactions, a nucleophile replaces a leaving group on an aromatic ring. The reactivity in SNAr reactions is highly dependent on the nature of the leaving group and the activation of the aromatic ring by electron-withdrawing groups. nih.govrsc.org While the typical leaving group order is F > Cl ≈ Br > I in many SNAr reactions, the reactivity of iodo-substituted heteroaromatics can be influenced by the specific reaction conditions and the nature of the nucleophile. nih.govrsc.org For this compound, SNAr reactions could potentially be employed to introduce various nucleophiles at the C3 position, although this pathway might be less common than palladium-catalyzed couplings for this specific substrate.

Reactivity of the Phenolic Hydroxyl Group at C7

The phenolic hydroxyl group at the C7 position of this compound offers a second, distinct site for derivatization. This group can readily undergo reactions typical of phenols, allowing for the introduction of a variety of functionalities.

O-Alkylation: The phenolic hydroxyl group can be converted to an ether through O-alkylation. This is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. The resulting ether linkage can alter the compound's polarity, solubility, and hydrogen bonding capacity. The synthesis of C3-alkylated imidazo[1,2-a]pyridines has been achieved through aza-Friedel-Crafts reactions, demonstrating the feasibility of introducing alkyl groups onto the imidazo[1,2-a]pyridine scaffold. mdpi.comnih.govdntb.gov.ua

O-Acylation: The reaction of the phenolic hydroxyl group with an acylating agent, such as an acid chloride or anhydride, in the presence of a base, leads to the formation of an ester. O-acylation is a common strategy to modify the properties of a phenolic compound. Friedel-Crafts acylation has been used to introduce acetyl groups at the C3 position of imidazo[1,2-a]pyridines, indicating the utility of acylation reactions for this heterocyclic system. nih.govnih.gov

The phenolic hydroxyl group serves as a handle for the synthesis of a variety of derivatives.

Esters: As mentioned, O-acylation leads to the formation of esters. These derivatives can act as prodrugs, which are cleaved in vivo to release the active phenolic compound.

Ethers: O-alkylation provides access to a wide range of ether derivatives. The choice of the alkylating agent allows for the introduction of various alkyl or aryl groups, enabling fine-tuning of the molecule's physicochemical properties.

Carbonates: The phenolic hydroxyl group can also be converted to a carbonate by reacting it with a chloroformate or a similar reagent. Carbonates, like esters, can serve as prodrug moieties or can be used to further modify the biological activity of the parent compound.

Functionalization for Linker Attachment in Conjugate Chemistry

The presence of two distinct functional groups on the this compound scaffold, the C3-iodo and C7-hydroxyl groups, provides orthogonal handles for the attachment of linkers, a crucial step in the construction of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents.

The C7-hydroxyl group offers a convenient site for etherification or esterification reactions to introduce a variety of linker moieties. For instance, the hydroxyl group can be deprotonated with a suitable base, such as sodium hydride, to form an alkoxide, which can then undergo a Williamson ether synthesis with an alkyl halide-functionalized linker. This strategy allows for the stable incorporation of polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties, or the attachment of cleavable linkers designed to release a payload under specific physiological conditions.

Alternatively, the hydroxyl group can be acylated to form an ester linkage. While potentially more susceptible to hydrolysis, this approach can be advantageous for prodrug strategies where the release of the active molecule is desired. The choice of activating agent for the linker's carboxylic acid, such as carbodiimides or activated esters, allows for mild reaction conditions compatible with sensitive functional groups on the linker or the imidazopyridine core.

The C3-iodo group, on the other hand, is primed for a range of palladium-catalyzed cross-coupling reactions. nih.govnih.gov The Suzuki-Miyaura coupling, for example, enables the formation of a carbon-carbon bond with a boronic acid- or ester-functionalized linker, offering a robust and versatile connection. nih.gov Similarly, the Sonogashira coupling can be employed to introduce alkyne-containing linkers, which are valuable for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This bioorthogonal reaction is widely used in bioconjugation due to its high efficiency and specificity.

The Buchwald-Hartwig amination provides another avenue for linker attachment at the C3 position, forming a carbon-nitrogen bond with an amine-functionalized linker. This reaction is particularly useful for connecting the imidazopyridine scaffold to peptide-based linkers or other amine-containing biomolecules.

The strategic choice between functionalizing the C7-hydroxyl or the C3-iodo group allows for precise control over the final conjugate's architecture and properties. The orthogonality of these two functional handles is a key advantage, enabling stepwise and controlled synthesis of complex molecular constructs.

Dual Functionalization and Cascade Reactions

The bifunctional nature of this compound is not only advantageous for linker attachment but also enables the synthesis of highly decorated and complex derivatives through dual functionalization and cascade reactions. These strategies allow for the introduction of multiple points of diversity from a single, versatile starting material.

One-Pot Transformations Exploiting Synergistic Reactivity

While sequential modifications offer excellent control, one-pot transformations that exploit the synergistic reactivity of the C3-iodo and C7-hydroxyl groups represent a more atom- and step-economical approach to complex molecule synthesis. nih.gov These reactions often involve cascade or domino sequences where the initial reaction at one site triggers a subsequent transformation at the other.

For instance, an intramolecular reaction could be designed where a nucleophile attached to the C3 position via a linker reacts with the C7-hydroxyl group (or a derivative thereof) to form a new heterocyclic ring fused to the imidazopyridine core. Such intramolecular cyclizations can be triggered by a variety of conditions and can lead to the rapid construction of complex polycyclic systems.

Although specific examples starting directly from this compound are not yet prevalent in the literature, the principles of cascade reactions involving iodo and hydroxyl functionalities on aromatic systems are well-established. nih.govmdpi.comrsc.org For example, an initial palladium-catalyzed coupling at the C3-iodo position could introduce a substrate that, under the same or slightly modified conditions, undergoes a subsequent reaction with the C7-hydroxyl group. This could involve an intramolecular O-arylation or an addition to an unsaturated system introduced at C3.

Computational and Spectroscopic Characterization of 3 Iodoimidazo 1,2 a Pyridin 7 Ol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F if applicable)

No specific ¹H, ¹³C, ¹⁵N, or ¹⁹F NMR data for 3-Iodoimidazo[1,2-a]pyridin-7-ol has been found in the searched scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectra for this compound are not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No specific HRMS data for this compound has been reported in the available literature to confirm its molecular formula.

Advanced Structural Characterization Techniques

Single Crystal X-ray Diffraction (XRD) Analysis

There are no published single-crystal X-ray diffraction studies for this compound.

Conformational Analysis using Spectroscopic and Computational Methods

No specific conformational analysis studies for this compound were found.

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to elucidate the intrinsic properties of the imidazo[1,2-a]pyridine (B132010) scaffold. These theoretical studies complement experimental findings, offering a molecular-level understanding that is often difficult to obtain through empirical methods alone.

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Density Functional Theory (DFT) is a commonly employed method for imidazo[1,2-a]pyridine systems.

Studies on related imidazo[1,2-a]pyridine structures have utilized DFT to optimize molecular geometries and analyze electronic properties. For instance, the crystal structure of some 3-aminoimidazole[1,2-α]pyridine derivatives has been compared with their DFT-optimized structures, confirming molecular conformations and bonding arrangements. nih.gov Molecular electrostatic potential (MEP) calculations have also been performed on 3- and 8-iodoimidazo[1,2-a]pyridines to investigate the chemoselectivity of substitution reactions, providing insight into the reactive sites of the molecule. researchgate.net These calculations help in predicting the most likely sites for electrophilic and nucleophilic attack, which is crucial for designing synthetic routes.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of molecules over time. This is particularly important for understanding how a ligand might adapt its shape to fit into a protein's binding site.

For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, MD simulations have been used to assess the stability of the ligand-protein complex. researchgate.netopenpharmaceuticalsciencesjournal.com In one study, a 1.2-nanosecond simulation of a derivative complexed with pantothenate synthetase showed that the complex remained stable, with an acceptable root-mean-square deviation (RMSD) of less than 3 Å. openpharmaceuticalsciencesjournal.com This stability analysis is critical for confirming the binding mode predicted by molecular docking and for evaluating the strength and persistence of ligand-receptor interactions. openpharmaceuticalsciencesjournal.comjchemlett.com Such simulations provide a deeper understanding of the flexibility of the imidazo[1,2-a]pyridine core and its substituents when interacting with a biological target. openpharmaceuticalsciencesjournal.com

Computational methods are invaluable for predicting the reactivity of chemical compounds and elucidating reaction mechanisms. The reactivity of the 3-iodoimidazo[1,2-a]pyridine (B1311280) scaffold has been explored, particularly in the context of metal-catalyzed cross-coupling reactions.

The Suzuki-type cross-coupling reaction of 2-substituted-3-iodoimidazo[1,2-a]pyridines is a key transformation for creating structural diversity. nih.gov Studies have shown that the reactivity in these reactions is significantly influenced by the nature of the substituent at the C-2 position, as well as the choice of base and solvent. nih.gov Computational models can help rationalize these experimental observations by examining the electronic effects of different substituents on the C-I bond and on the stability of reaction intermediates. For example, palladium-catalyzed phosphination reactions have been successfully used to synthesize 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands from 3-bromo-2-iodoimidazo[1,2-a]pyridine, demonstrating the differential reactivity of the halogenated positions which can be predicted and understood through computational analysis. nih.govresearchgate.net

Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand to a macromolecular target. Numerous studies have employed this method to investigate the interaction of imidazo[1,2-a]pyridine derivatives with various biological targets, suggesting potential therapeutic applications. nih.gov

For example, novel imidazo[1,2-a]pyridine hybrids have been docked into the active site of human leukotriene A4 hydrolase (LTA4H), with some derivatives showing stronger binding affinities than the original ligand. chemmethod.com Similarly, imidazo[1,2-a]pyridine derivatives have been docked against oxidoreductase, a key enzyme in breast cancer, with one compound exhibiting a high binding energy of -9.207 kcal/mol. researchgate.netasianpubs.org In another study, 3-benzoyl imidazo[1,2-a]pyrimidine (B1208166) derivatives were docked into the active site of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme for fungal growth, showing better binding energies than reference drugs. researchgate.net

These docking studies consistently reveal that the imidazo[1,2-a]pyridine scaffold can form crucial interactions, such as hydrogen bonds and pi-cation interactions, with key amino acid residues in the active sites of various enzymes. openpharmaceuticalsciencesjournal.comchemmethod.com

Table of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives

Derivative ClassTarget ProteinKey FindingsReference
Imidazo[1,2-a]pyridine hybridsHuman Leukotriene A4 Hydrolase (LTA4H)Hybrids interacted with key amino acid residues; one derivative (HB7) showed the strongest binding affinity (-11.237 Kcal/mol). chemmethod.com
Imidazo[1,2-a]pyridine-3-carboxamidesPantothenate synthetase (3IVX)Molecules showed hydrogen bonding with Gly158, Met195, Pro38 and pi-cation interactions with His47. openpharmaceuticalsciencesjournal.com
1-(4-phenoxyphenyl)ethan-1-one based Imidazo[1,2-a]pyridinesOxidoreductaseCompound C exhibited the highest binding energy (-9.207 kcal/mol) and interacted with His 222, Tyr 216, and Lys 270. researchgate.netasianpubs.org
3-Benzoyl imidazo[1,2-a]pyrimidinesLanosterol 14α-demethylase (CYP51)Test compounds showed better binding energies (-6.11 to -9.43 kcal/mol) than reference drugs. researchgate.net

Research Applications of 3 Iodoimidazo 1,2 a Pyridin 7 Ol and Its Derivatives

Utilization as Chemical Building Blocks in Heterocyclic Synthesis

The strategic placement of the iodo and hydroxyl groups on the imidazo[1,2-a]pyridine (B132010) core makes 3-iodoimidazo[1,2-a]pyridin-7-ol an ideal starting material for the construction of more elaborate molecular architectures.

Precursors for Complex Polycyclic Systems

The carbon-iodine bond at the 3-position of the imidazo[1,2-a]pyridine nucleus is particularly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is frequently exploited in the synthesis of complex polycyclic systems. Metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allow for the introduction of a wide array of substituents at this position. For instance, the iodinated derivatives of imidazo[1,2-a]pyridines serve as key intermediates in the synthesis of fused heterocyclic systems. nih.gov The hydroxyl group at the 7-position can be used as a handle for further cyclization reactions, leading to the formation of novel polycyclic scaffolds with potential applications in drug discovery and materials science.

A notable example of creating polycyclic systems involves the synthesis of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines, which have been identified as potential potassium-competitive acid blockers. acs.org The synthetic strategies for these compounds often rely on the functionalization of the imidazo[1,2-a]pyridine core, showcasing the versatility of this scaffold in building complex, biologically active molecules. acs.org

Scaffolds for Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex small molecules, which is crucial for the discovery of new biological probes and drug leads. The imidazo[1,2-a]pyridine scaffold, and specifically functionalized derivatives like this compound, are excellent starting points for DOS. nih.gov The ability to perform orthogonal chemical transformations at the iodo and hydroxyl groups allows for the rapid generation of large and diverse libraries of compounds.

For example, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have been effectively used to create libraries of imidazo[1,2-a]pyridine derivatives with a high degree of molecular diversity. mdpi.comnih.gov These libraries can then be screened for a wide range of biological activities. The synthesis of peptidomimetics containing the imidazo[1,2-a]pyridine fragment further illustrates the utility of this scaffold in generating diverse molecular entities. beilstein-journals.org

Role in the Design and Development of Molecular Probes

The unique photophysical and biological properties of the imidazo[1,2-a]pyridine core make it an attractive scaffold for the design of molecular probes. These probes are instrumental in studying complex biological processes at the molecular level.

Investigation of Protein-Ligand Binding Affinity and Selectivity

Derivatives of this compound are valuable tools for investigating the binding affinity and selectivity of ligands for their protein targets. The ability to systematically modify the substituents at both the 3- and 7-positions allows for a detailed exploration of the chemical space around a pharmacophore, leading to a better understanding of the molecular determinants of binding.

Molecular docking studies have been employed to predict and analyze the interactions between imidazo[1,2-a]pyridine derivatives and their protein targets. For instance, a novel imidazo[1,2-a]pyridine derivative was shown to dock into the NF-κB p50 subunit, and its binding was augmented by curcumin. nih.gov Similarly, docking studies of other derivatives have been conducted against targets like oxidoreductase, a key enzyme in breast cancer. researchgate.netasianpubs.org These computational approaches, combined with experimental binding assays, provide valuable insights into the binding modes and affinities of these compounds.

Below is a table summarizing the results of molecular docking studies for some imidazo[1,2-a]pyridine derivatives.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Imidazo[1,2-a]pyridine Derivative AOxidoreductase-8.5Not specified
Imidazo[1,2-a]pyridine Derivative BOxidoreductase-8.9Not specified
Imidazo[1,2-a]pyridine Derivative COxidoreductase-9.207His 222, Tyr 216, Lys 270

This table is based on data from a study on novel imidazo[1,2-a]pyridine derivatives as potential anticancer agents. asianpubs.org

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically altering the structure of a lead compound and evaluating the effect of these changes on its biological activity, researchers can identify the key structural features required for optimal target engagement. The 3-iodo- and 7-hydroxy- functionalities of the title compound provide convenient handles for such modifications.

Numerous SAR studies have been conducted on imidazo[1,2-a]pyridine derivatives for various therapeutic targets. For example, SAR studies on imidazo[1,2-a]pyridine-8-carboxamides led to the identification of a novel series of antimycobacterial agents. nih.gov Another study focused on the SAR of 1H-imidazo[4,5-c]pyridines as Toll-like receptor 7 agonists. rsc.org These studies have demonstrated that modifications at different positions of the imidazo[1,2-a]pyridine ring system can have a profound impact on biological activity and selectivity. researchgate.net

The following table presents a summary of SAR findings for a series of imidazo[1,2-a]pyrazine (B1224502) derivatives against various cancer cell lines, which shares a similar heterocyclic core.

CompoundR1 GroupR2 GroupIC50 (µM) - MCF-7IC50 (µM) - HT-29IC50 (µM) - B16F10
9 H4-chlorophenyl>100>100>100
12 NO24-chlorophenyl10.45 ± 2.934.15 ± 2.9331.75 ± 1.01
14 4-tolyl4-chlorophenyl35.15 ± 0.9840.25 ± 1.0221.75 ± 0.81

This table is adapted from a study on the synthesis and anticancer evaluation of 3-aminoimidazo[1,2-α]pyridine compounds.

Development of Radioligands for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. The development of specific radioligands is crucial for PET imaging. The this compound scaffold is an attractive platform for the development of PET radioligands. The iodine atom can be replaced with a positron-emitting radioisotope, such as iodine-124, or the scaffold can be modified to incorporate other positron emitters like carbon-11 (B1219553) or fluorine-18.

Researchers have successfully developed and evaluated radiolabeled imidazo[1,2-a]pyridine derivatives as PET imaging agents. For instance, a carbon-11 labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential PET probe for targeting the PI3K/mTOR pathway in cancer. nih.gov Furthermore, radioiodinated imidazo[1,2-a]pyridines have been investigated as agents for imaging beta-amyloid plaques in the brain, which is relevant for the diagnosis of Alzheimer's disease. nih.gov

The development of these radioligands involves careful optimization of their properties, including binding affinity, selectivity, and pharmacokinetic profile, to ensure high-quality imaging results.

Exploration of Interactions with Biological Targets

The imidazo[1,2-a]pyridine scaffold, including derivatives of this compound, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Researchers have explored its interactions with a wide array of biological targets, leading to the discovery of potent modulators for various receptors and enzymes implicated in numerous disease states.

Modulators of Serotonin (B10506) Receptors (e.g., 5-HT6)

While extensive research exists on the broader imidazo[1,2-a]pyridine class, specific studies focusing on this compound derivatives as modulators of serotonin receptors, such as the 5-HT6 receptor, are not prominently detailed in the provided search results. The exploration of this scaffold against various G-protein coupled receptors is an ongoing area of research, but specific affinity and efficacy data for the 7-hydroxy-3-iodo substituted variants on serotonin receptors are yet to be widely published.

Inhibitors of Kinases (e.g., Cyclin-Dependent Kinases, Bruton's Tyrosine Kinases, Nek2, FLT3)

The imidazo[1,2-a]pyridine core structure is a well-established scaffold for the development of kinase inhibitors, which are crucial in cancer therapy. nih.gov Derivatives have shown potent inhibitory activity against several key kinases.

FMS-like Tyrosine Kinase 3 (FLT3): Activating mutations in FLT3 are common in acute myeloid leukemia (AML). nih.govbohrium.com Imidazo[1,2-a]pyridine-thiophene derivatives have been developed as potent, type-I inhibitors of FLT3. nih.govresearchgate.net Starting from a lead compound that inhibited both FLT3 and Nek2, researchers optimized the structure to eliminate Nek2 activity and enhance FLT3 inhibition. nih.gov Compound 5o was identified as a promising lead, showing equal potency against wild-type FLT3 and clinically relevant mutants like FLT3-ITD, FTL3-ITDD835Y, and FLT3-ITDF691L. nih.govresearchgate.net Further structural modifications of a related compound, Ling-5e , led to the discovery of compound 24 , which demonstrated potency comparable to the approved drug gilteritinib (B612023) but with a more balanced inhibition profile against secondary mutations. bohrium.comnih.gov

Nek2 Kinase: The kinase Nek2 is important for the cell cycle, and its inhibition can lead to cytotoxicity. nih.gov Some imidazo[1,2-a]pyridine derivatives were initially found to inhibit Nek2. However, subsequent structural modifications were aimed at eliminating this activity to improve the safety profile of FLT3 inhibitors. nih.gov

Cyclin-Dependent Kinases (CDKs): The imidazo[1,2-a]pyridine scaffold has been optimized to create potent and selective inhibitors of CDKs, particularly CDK2. nih.gov These kinases are fundamental regulators of the cell division cycle. nih.gov Pyrido[2,3-d]pyrimidin-7-ones, which share structural similarities, have also been identified as potent Cdk4 inhibitors. nih.gov The development of imidazo[1,2-b]pyridazine (B131497) derivatives as CDK12/13 inhibitors has also been reported. wipo.int

Bruton's Tyrosine Kinase (BTK): BTK is a critical enzyme in B cell signaling and a target for B cell malignancies. nih.gov While research has identified potent irreversible BTK inhibitors based on an imidazo[1,2-b]pyridazine scaffold, specific derivatives of this compound for this target are not highlighted in the search results. nih.gov

CompoundTarget Kinase(s)Key Research FindingSource
Compound 5oFLT3, FLT3-ITD, FTL3-ITDD835Y, FLT3-ITDF691LEqually potent anti-proliferative activity against FLT3 and its mutants; serves as a promising lead for overcoming acquired resistance in AML. nih.govresearchgate.net
Compound 24FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691LPotency comparable to gilteritinib with a more balanced inhibition of secondary mutations, including the gilteritinib-resistant F691L mutant. bohrium.comnih.gov
Imidazo[1,2-a]pyridinesCDK2Novel, potent, and selective inhibitors of CDK2 were discovered through structural optimization. nih.gov
Pyrido[2,3-d]pyrimidin-7-onesCdk4, Cdk2Potent inhibitors of Cdk4 (IC50 = 0.004 µM) that block cells in the G1 phase of the cell cycle. nih.gov

Ligands for GABAA Receptors and Metabotropic Receptors (e.g., mGluR2)

Derivatives of the imidazo[1,2-a]pyridine scaffold have been explored as selective ligands for GABAA receptors, which are the principal inhibitory neurotransmitter receptors in the central nervous system. wipo.int Research has focused on developing compounds with high affinity for specific subunits of the GABAA receptor, such as the α2 and/or α3 subunits, with the aim of treating anxiety and convulsions. wipo.int Similarly, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been synthesized as selective ligands for the α2, α3, and/or α5 subunits of the GABAA receptor. wipo.int While the broader class of imidazodiazepines has been studied for their interaction with GABAA receptors, specific data on this compound derivatives are limited in the provided results. nih.gov There is no specific mention of imidazo[1,2-a]pyridine derivatives as ligands for metabotropic glutamate (B1630785) receptors like mGluR2 in the search findings.

Investigations into Anti-inflammatory Mechanisms (e.g., STAT3/NF-κB/iNOS/COX-2 pathways)

A novel imidazo[1,2-a]pyridine derivative, referred to as MIA , has been synthesized and evaluated for its anti-inflammatory properties in breast and ovarian cancer cell lines. nih.gov This research demonstrated that MIA, both alone and in combination with curcumin, exerts anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov The study found that MIA could diminish the DNA-binding activity of NF-κB and reduce the inflammatory effects of lipopolysaccharide (LPS). nih.gov This highlights the potential of the imidazo[1,2-a]pyridine scaffold in developing agents that can target key inflammatory pathways often dysregulated in cancer. nih.gov Other studies have also focused on designing imidazo[1,2-a]pyridine derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. nih.gov

Compound/Derivative ClassTarget Pathway/EnzymeKey Research FindingSource
MIA (a novel imidazo[1,2-a]pyridine derivative)STAT3/NF-κB/iNOS/COX-2Exerts anti-inflammatory effects by modulating this signaling pathway in breast and ovarian cancer cells. Diminishes NF-κB DNA-binding activity. nih.gov
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivativesCOX-2Designed as selective COX-2 inhibitors, with the SO2Me pharmacophore enhancing potency and selectivity. nih.gov

Studies on Potential Anticholinesterase Activity

To address neurodegenerative conditions like Alzheimer's disease, researchers have designed and synthesized imidazo[1,2-a]pyridine derivatives as inhibitors of acetylcholinesterase (AChE). researchgate.net A series of these compounds, specifically 7(a-e) , exhibited good to moderate inhibitory potency against AChE from various sources, including rat brain, human serum, and electric eel. researchgate.net This suggests that the imidazo[1,2-a]pyridine framework can serve as a basis for developing new therapeutic strategies for diseases characterized by cholinergic deficits. researchgate.net Other related heterocyclic structures, such as pyrimidine (B1678525) and pyridine (B92270) diamines, have also been designed as dual-binding site inhibitors of cholinesterases. nih.gov

CompoundTarget EnzymeInhibitory Concentration (IC50)Source
7aAChE55 ± 0.53 µM researchgate.net
7bAChE73 ± 0.37 µM researchgate.net
7cAChE51 ± 0.37 µM researchgate.net
7dAChE73 ± 0.40 µM researchgate.net
7eAChE48 ± 0.75 µM researchgate.net

Research into Antimycobacterial Activity and Other Anti-infective Mechanisms

The imidazo[1,2-a]pyridine scaffold is a promising platform for the development of novel anti-infective agents.

Antimycobacterial Activity: Functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of inhibitors for Mycobacterium tuberculosis glutamine synthetase, an essential enzyme for the bacterium. nih.gov Compound 4n from this series was found to be a particularly potent inhibitor with an IC50 value of 0.38 ± 0.02 µM, significantly more potent than known inhibitors. nih.gov

Other Anti-infective Mechanisms: The imidazo[1,2-a]pyridine nucleus is present in compounds evaluated for a range of anti-infective properties. scirp.org For instance, 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives have been synthesized and evaluated for their activity against various pathogens, including Leishmania donovani and Trypanosoma brucei. researchgate.net Furthermore, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and showed activity against a resistant strain of Candida albicans, with some compounds exhibiting minimum inhibitory concentrations (MICs) below 300 µmol/L. scirp.org However, some derivatives, such as 2-aryl or heteroaryl-3-nitrosoimidazo[1,2-a]pyridines, were found to be inactive against HIV-1 or HIV-2. nih.gov

Compound Class/DerivativeTarget/ActivityKey Research FindingSource
3-Amino-imidazo[1,2-a]pyridines (e.g., Compound 4n)Mycobacterium tuberculosis glutamine synthetase inhibitionCompound 4n is a potent inhibitor with an IC50 of 0.38 µM. nih.gov
3-Nitroimidazo[1,2-a]pyridinesAntileishmanial and antitrypanosomal activityA lead molecule showed very good in vitro activity against L. donovani and T. brucei. researchgate.net
3-Imidazo[1,2-a]pyridinyl-1-arylpropenones (e.g., 10a, 10b, 10c, 10i)Antifungal activity (Candida albicans)Active against a resistant strain with MICs below 300 µmol/L. scirp.org

Application in Materials Science Research

The unique photophysical properties of imidazo[1,2-a]pyridine derivatives, characterized by high fluorescence quantum yields and tunable emission spectra, make them highly attractive for materials science applications. researchgate.net Researchers are actively exploring their potential in the development of next-generation optoelectronic devices and novel fluorescent dyes.

Exploration in Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have emerged as promising candidates for use in organic light-emitting diodes (OLEDs), particularly for creating deep-blue emitters, which are crucial for high-quality displays and lighting. The electron-accepting nature of the imidazo[1,2-a]pyridine core, when combined with suitable electron-donating moieties, allows for the design of bipolar molecules with efficient electroluminescence. nih.gov

For instance, studies on V-shaped bis-imidazo[1,2-a]pyridine fluorophores have demonstrated their potential as bright deep-blue emitters. nih.gov By modifying substituents on the imidazo[1,2-a]pyridine core, it is possible to tune the emission wavelengths from the near-UV to the deep-blue region. nih.gov This fine-tuning is critical for achieving the desired color purity in OLED displays. The table below summarizes the photophysical properties of some V-shaped bis-imidazo[1,2-a]pyridine derivatives.

CompoundAbsorption Max (nm)Emission Max (nm)Photoluminescence Quantum Yield (PLQY)
Derivative 1320380-4500.17 - 0.51
Derivative 2260380-4500.17 - 0.51

Data derived from studies on various X-ImPy-Y-ImPy-X architectures, where X represents an electron-accepting or donating group and Y is a phenyl or pyridine bridge. nih.gov

Furthermore, theoretical studies on 2-(2-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP)-based dyes have shown that their photophysical properties can be finely tuned by changing substituents and the solvent media. tandfonline.com This tunability is a key factor in designing materials for specific optoelectronic applications. tandfonline.com

Development of Fluorescent Dyes and Imaging Agents

The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold has led to its widespread use in the development of fluorescent dyes and imaging agents. researchgate.netnih.gov These compounds often exhibit significant Stokes shifts, which is the difference between the absorption and emission maxima, a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. tandfonline.com

The introduction of a hydroxymethyl group at the 3-position of the imidazo[1,2-a]pyridine ring has been shown to enhance fluorescence intensity in many cases. nih.govnih.govresearchgate.net A study comparing 3-hydroxymethyl imidazo[1,2-a]pyridines with their pyrimidine counterparts revealed that the pyridine derivatives generally exhibit more intense fluorescence. nih.govnih.govresearchgate.net The emission characteristics of these compounds are summarized below.

Compound TypeEmission ColorRelative Fluorescence Intensity
3-hydroxymethyl imidazo[1,2-a]pyridinesPurpleHigher
3-hydroxymethyl imidazo[1,2-a]pyrimidinesBlueLower

This data is based on a comparative study of the two series of compounds. nih.govnih.govresearchgate.net

Moreover, imidazo[1,2-a]pyridine derivatives have been successfully developed as fluorescent probes for the detection of metal ions. For example, a fused imidazopyridine-based sensor demonstrated high sensitivity and selectivity for Fe³⁺ and Hg²⁺ ions in aqueous media and even within living HeLa cells. rsc.org This highlights the potential of these compounds in bioimaging and environmental sensing. The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including iodine-catalyzed multicomponent reactions, which offer an efficient and cost-effective route to these valuable fluorophores. rsc.org

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Methodologies for 3-Iodoimidazo[1,2-a]pyridin-7-ol

While the synthesis of the broader imidazo[1,2-a]pyridine (B132010) class is well-established, the development of novel, efficient, and sustainable methods for preparing specifically substituted analogues like this compound remains a key research area. rsc.org Current strategies often involve multi-step sequences, and future efforts should focus on greener and more atom-economical approaches.

One promising avenue is the refinement of one-pot multicomponent reactions (MCRs). mdpi.com The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), for instance, is an effective method for synthesizing imidazo[1,2-a]pyridines and could be adapted for this target molecule. nih.gov Future research could explore the use of a 2-amino-4-hydroxypyridine (B184335) derivative, an appropriate aldehyde, and an isocyanide, followed by a regioselective iodination step. The development of green catalysts, such as ammonium (B1175870) chloride or p-toluenesulfonic acid, for these reactions would enhance their sustainability. mdpi.com

Another area of interest is the use of molecular iodine as both a reactant and a catalyst. nih.gov Iodine-catalyzed protocols for the synthesis of imidazo[1,2-a]pyridines have been reported, and these methods often proceed in environmentally benign solvents like water. nih.gov A plausible future strategy could involve an iodine-catalyzed cyclization of a 2-amino-4-hydroxypyridine with a suitable carbonyl compound, leading directly to the desired 7-hydroxy-imidazo[1,2-a]pyridine core, which could then be iodinated at the C3 position.

Furthermore, flow chemistry and microwave-assisted synthesis represent powerful tools for accelerating and optimizing the synthesis of this compound. mdpi.com These technologies can enable rapid reaction screening, improved yields, and safer handling of reagents, contributing to more sustainable synthetic processes.

Synthetic StrategyPotential AdvantagesFuture Research Focus
One-Pot Multicomponent Reactions (e.g., GBB-3CR) High efficiency, atom economy, and diversity. mdpi.comnih.govDevelopment of catalyst systems for regioselective synthesis and iodination.
Iodine-Catalyzed Synthesis Use of a green catalyst and potential for direct iodination. nih.govOptimization of reaction conditions for 7-hydroxy substituted precursors.
Microwave-Assisted Synthesis Reduced reaction times and increased yields. mdpi.comAdaptation of existing protocols for the specific target compound.

Expanding the Scope of Derivatization Reactions at C3 and C7

The functional groups at the C3 and C7 positions of this compound are ripe for chemical exploration to generate libraries of novel compounds with diverse properties.

The C3-iodo group is a particularly valuable handle for a wide range of transition-metal-catalyzed cross-coupling reactions. Future research should focus on leveraging this reactivity for:

Suzuki, Stille, and Sonogashira couplings: To introduce new aryl, heteroaryl, and alkynyl groups, respectively. These modifications can significantly impact the molecule's steric and electronic properties, influencing its biological activity and photophysical characteristics.

Heck and Buchwald-Hartwig couplings: To introduce alkenyl and amino substituents, further expanding the chemical space around the core scaffold.

Carbonylative couplings: To introduce esters, amides, and ketones, which can act as hydrogen bond acceptors and participate in key biological interactions.

The C7-hydroxyl group also offers numerous possibilities for derivatization:

Etherification and Esterification: To modulate lipophilicity and metabolic stability. Introducing different alkyl, aryl, or acyl groups can fine-tune the compound's pharmacokinetic profile.

Conversion to other functional groups: The hydroxyl group can be converted to an amino group, a halogen, or other functionalities, providing access to a broader range of derivatives.

A systematic exploration of these derivatization reactions will be crucial for establishing structure-activity relationships (SAR) and structure-property relationships (SPR) for this class of compounds.

Advanced Computational Studies for Rational Design and Mechanistic Understanding

Computational chemistry offers powerful tools for accelerating the discovery and development of novel this compound derivatives. Future research should increasingly integrate computational approaches for:

Rational Drug Design: Molecular docking simulations can be employed to predict the binding modes and affinities of novel derivatives with various biological targets. This can guide the synthesis of compounds with improved potency and selectivity.

DFT (Density Functional Theory) Studies: DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net This can help in understanding reaction mechanisms and predicting the outcomes of synthetic transformations. For instance, DFT can be used to model the transition states of cross-coupling reactions at the C3 position.

Prediction of Physicochemical Properties: Computational models can be used to predict key properties such as solubility, lipophilicity (logP), and membrane permeability, which are crucial for drug development.

Computational MethodApplication in Future Research
Molecular Docking Prediction of binding to biological targets; guiding lead optimization.
Density Functional Theory (DFT) Understanding electronic structure, reactivity, and reaction mechanisms. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict biological activity based on chemical structure.

Elucidation of Novel Biological Target Interactions and Mechanisms of Action

The imidazo[1,2-a]pyridine scaffold is known to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-ulcer, and antiviral effects. nih.govnih.gov However, the specific biological profile of this compound remains largely unexplored.

Future research should focus on:

Broad Biological Screening: The compound and its derivatives should be screened against a diverse panel of biological targets, including kinases, proteases, and G-protein coupled receptors, to identify novel therapeutic applications.

Mechanism of Action Studies: Once a promising biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level. This could involve techniques such as Western blotting, qPCR, and enzymatic assays.

Target Deconvolution: For compounds with interesting phenotypic effects, target identification studies using chemical proteomics or other advanced techniques will be crucial for elucidating their mechanism of action.

Given that some imidazo[1,2-a]pyridines are known to inhibit phosphodiesterase III or act as GABA receptor agonists, these would be logical starting points for investigation. nih.gov The 7-hydroxy group may play a key role in forming specific hydrogen bond interactions within a target's binding site.

Integration into Multidisciplinary Research Platforms (e.g., Chemical Biology, Material Science)

The unique structure of this compound makes it an attractive candidate for applications beyond traditional medicinal chemistry.

Chemical Biology: The imidazo[1,2-a]pyridine core is known to be fluorescent. researchgate.net The development of this compound-based fluorescent probes could enable the visualization of biological processes and the tracking of molecules within living cells. The C3-iodo group provides a convenient point for attaching linkers to biomolecules or other reporter groups.

Material Science: Imidazo[1,2-a]pyridine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as metal sensors. rsc.orgmdpi.com The electronic properties of this compound could be tuned through derivatization to develop novel materials with interesting photophysical or electronic properties. The potential for these compounds to form ordered structures through hydrogen bonding and other intermolecular interactions could also be explored for applications in crystal engineering and supramolecular chemistry.

The integration of this compound into multidisciplinary research platforms will require collaboration between synthetic chemists, biologists, and materials scientists to fully realize its potential.

Q & A

Methodological Question

  • Storage : Store lyophilized powder at -80°C in amber vials under argon. Solutions in DMSO retain stability for ≤1 month at -20°C .
  • Light Sensitivity : Protect from UV exposure to prevent C–I bond cleavage; use foil-wrapped vials .
  • Moisture Control : Add molecular sieves (3Å) to solid samples to prevent hydrolysis of the hydroxyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.